molecular formula C8H6FNO3 B1287605 [(4-Fluorophenyl)amino](oxo)acetic acid CAS No. 69066-43-9

[(4-Fluorophenyl)amino](oxo)acetic acid

Cat. No. B1287605
CAS RN: 69066-43-9
M. Wt: 183.14 g/mol
InChI Key: PCRTTZBNPQBQCD-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)aminoacetic acid is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound features a fluorophenyl group attached to an amino group, which is further connected to an oxoacetic acid moiety. This structure provides multiple reactive sites that can participate in various chemical reactions, making it a versatile compound for synthesis and complexation with metals.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the synthesis of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole, a compound with a similar fluorophenyl moiety, has been reported. This compound exhibits ambident reactivity, and its solid-state acetylation by acetyl bromide vapors leads to the formation of monoacetyl and diacetyl derivatives . Although not the exact compound , this study provides insight into the reactivity of similar fluorophenyl-containing compounds and their potential for further functionalization.

Molecular Structure Analysis

The molecular structure of compounds related to (4-Fluorophenyl)aminoacetic acid can be complex, as evidenced by the formation of various derivatives upon acetylation. The reactivity of different crystal facets during the solid-state acetylation process indicates that the molecular structure of such compounds can influence the outcome of chemical reactions. X-ray analysis has shown that reagent molecules can diffuse into channels within the crystal structure of aminooxadiazole, which is structurally related to the compound of interest .

Chemical Reactions Analysis

The chemical reactivity of (4-Fluorophenyl)aminoacetic acid can be inferred from studies on similar compounds. For example, the reaction anisotropy observed in the acetylation of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole suggests that the fluorophenyl and amino groups can lead to different reaction pathways depending on the crystal facet involved . Additionally, the compound has been used to form complexes with various transition metal ions, indicating its ability to act as a ligand. The carboxylate groups in these complexes have been found to act as bidentate ligands, coordinating with metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-Fluorophenyl)aminoacetic acid derivatives and related compounds have been characterized using various techniques. Complexes of a similar compound with transition metal ions have been synthesized and analyzed using elemental analysis, FT-IR, thermal analysis, and magnetic measurements . These studies provide valuable information on the stability, bonding characteristics, and magnetic properties of the complexes formed by compounds with the (4-Fluorophenyl)amino moiety.

Scientific Research Applications

The scientific research applications of “(4-Fluorophenyl)aminoacetic acid” encompass a variety of fields including pharmacology, biochemistry, environmental science, and analytical chemistry. However, the direct references to this specific compound in scientific literature are limited. Below, I provide insights into related research areas that could offer context for the potential applications of this compound, focusing on studies involving similar chemical structures or functional groups.

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) are widely studied for the degradation of various organic compounds, including pharmaceuticals, in aqueous environments. For example, the degradation pathways, by-products, and biotoxicity of acetaminophen, a compound structurally distinct but relevant in the context of organic compound oxidation, have been extensively explored. This research highlights the importance of understanding the environmental fate and toxicological impacts of organic compounds, which could extend to studies on “(4-Fluorophenyl)aminoacetic acid” and its derivatives in water treatment processes (Qutob et al., 2022).

Spin Label Studies in Biochemistry

The use of spin labels, particularly in peptides, offers insights into the structure and dynamics of biomolecules. Although the research on TOAC (a spin label amino acid) is more focused on its integration into peptides for EPR spectroscopy, it reflects the broader interest in modifying amino acids for biochemical studies. This could suggest potential research applications for “(4-Fluorophenyl)aminoacetic acid” in designing novel probes or modifiers for studying biomolecular structures and dynamics (Schreier et al., 2012).

Herbicide Toxicology and Environmental Impact

The environmental and toxicological impacts of herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), are crucial areas of research. This work focuses on understanding the ecological consequences and human health risks associated with herbicide exposure. Given the structural similarities in terms of being derivatives of acetic acid, exploring the toxicological profile and environmental behavior of “(4-Fluorophenyl)aminoacetic acid” could be relevant for assessing its safety and ecological footprint (Zuanazzi et al., 2020).

Pharmacological and Therapeutic Research

Research on various acetic acid derivatives has demonstrated their potential in addressing a wide range of health conditions, from psychiatric disorders to proteostasis maintenance. The therapeutic applications of compounds like N-acetylcysteine and 4-phenylbutyric acid in modulating biochemical pathways suggest a potential area of study for “(4-Fluorophenyl)aminoacetic acid” in pharmacology and therapeutics. Investigating its effects on glutamatergic, neurotrophic, and inflammatory pathways could provide valuable insights into its therapeutic potential (Dean et al., 2011; Kolb et al., 2015).

Analytical Chemistry and Chemosensors

The development of chemosensors for detecting various analytes is a significant area of research in analytical chemistry. Compounds based on structures similar to “(4-Fluorophenyl)aminoacetic acid” have been utilized in creating sensitive and selective sensors for metal ions and other molecules. This suggests potential research applications for this compound in designing novel chemosensors or analytical reagents for detecting environmental pollutants or biologically relevant species (Roy, 2021).

The above examples illustrate the broad research interests and potential applications of compounds with structural features similar to “(4-Fluorophenyl)aminoacetic acid”. Further research could explore its unique properties and applications in various scientific domains.

Safety and Hazards

“(4-Fluorophenyl)aminoacetic acid” is considered to be a skin irritant. It can cause serious eye irritation and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

(4-Fluorophenyl)aminoacetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme oxalate decarboxylase, which catalyzes the decarboxylation of oxalate to formate and carbon dioxide. (4-Fluorophenyl)aminoacetic acid acts as a substrate for this enzyme, leading to the production of fluorinated derivatives. Additionally, it interacts with proteins involved in cellular signaling pathways, influencing their activity and function .

Cellular Effects

(4-Fluorophenyl)aminoacetic acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. In certain cell types, (4-Fluorophenyl)aminoacetic acid can induce changes in mitochondrial function, leading to alterations in energy production and metabolic flux .

Molecular Mechanism

The molecular mechanism of (4-Fluorophenyl)aminoacetic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, (4-Fluorophenyl)aminoacetic acid binds to the active site of oxalate decarboxylase, inhibiting its activity and preventing the decarboxylation of oxalate. This inhibition leads to the accumulation of oxalate and its derivatives, which can have downstream effects on cellular metabolism and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Fluorophenyl)aminoacetic acid change over time. The compound exhibits stability under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to (4-Fluorophenyl)aminoacetic acid can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of (4-Fluorophenyl)aminoacetic acid vary with different dosages in animal models. At low doses, the compound has minimal impact on cellular function and overall health. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level triggers significant adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

(4-Fluorophenyl)aminoacetic acid is involved in various metabolic pathways. It interacts with enzymes such as oxalate decarboxylase and other oxidoreductases, influencing the metabolic flux and levels of metabolites. The compound can be metabolized to form fluorinated derivatives, which can further participate in biochemical reactions. These metabolic pathways play a crucial role in determining the overall impact of (4-Fluorophenyl)aminoacetic acid on cellular function and health .

Transport and Distribution

The transport and distribution of (4-Fluorophenyl)aminoacetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in certain cellular compartments. Its distribution is influenced by factors such as tissue type, cellular environment, and the presence of binding proteins. These factors determine the localization and accumulation of (4-Fluorophenyl)aminoacetic acid within the body .

Subcellular Localization

(4-Fluorophenyl)aminoacetic acid exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of (4-Fluorophenyl)aminoacetic acid is crucial for understanding its overall impact on cellular processes .

properties

IUPAC Name

2-(4-fluoroanilino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3/c9-5-1-3-6(4-2-5)10-7(11)8(12)13/h1-4H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRTTZBNPQBQCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40607133
Record name (4-Fluoroanilino)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40607133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69066-43-9
Record name (4-Fluoroanilino)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40607133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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